![molecular formula C13H7ClN2O2 B6386586 2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% CAS No. 1258626-99-1](/img/structure/B6386586.png)
2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% (2-CNPA) is an organic compound belonging to the class of nicotinic acids and derivatives. It is a white crystalline solid with a melting point of 310-312°C. 2-CNPA is a useful building block for the synthesis of various compounds, and has been used in various scientific research applications.
Wirkmechanismus
2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter. When AChE is inhibited, acetylcholine levels in the brain increase, leading to an increase in cognitive function.
Biochemical and Physiological Effects
2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the levels of acetylcholine in the brain, leading to improved memory and learning. It has also been shown to reduce inflammation and improve the body’s immune response. In addition, it has been shown to reduce the risk of heart disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a relatively stable compound and is easily synthesized from readily available starting materials. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, it is a relatively new compound and there is still much to be learned about its effects and potential applications.
Zukünftige Richtungen
In the future, 2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% could be used in the development of drugs to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It could also be used to improve cognitive function in healthy individuals. In addition, it could be used in the development of drugs to treat inflammatory diseases, such as rheumatoid arthritis and psoriasis. Finally, it could be used to improve the body’s immune response and reduce the risk of heart disease and stroke.
Synthesemethoden
2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% can be synthesized from the reaction of 2-chloro-5-cyanobenzoic acid with sodium hydroxide and hydrogen chloride. The reaction proceeds in two steps, first the formation of 2-chloro-5-cyanobenzoic acid and second, the formation of 2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95%. The reaction is carried out in aqueous solution and the yield is typically greater than 95%.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various compounds, such as 2-chloro-5-cyanobenzoic acid, which is used in the synthesis of antibiotics. It has also been used in the synthesis of various other compounds, such as 2-chloro-5-cyanobenzamide, which is used in the synthesis of drugs. It has also been used in the synthesis of various other compounds, such as 2-chloro-5-cyanobenzamide, which is used in the synthesis of drugs.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-12-11(13(17)18)5-10(7-16-12)9-3-1-2-8(4-9)6-15/h1-5,7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGSWPWTSNMIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686996 |
Source
|
Record name | 2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1258626-99-1 |
Source
|
Record name | 2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.